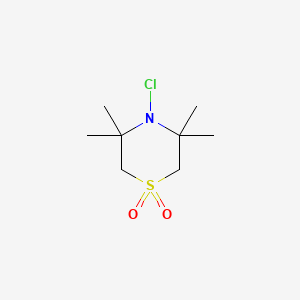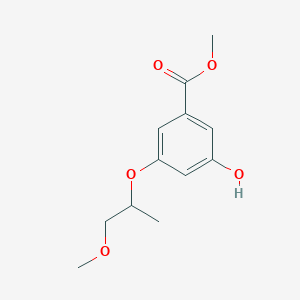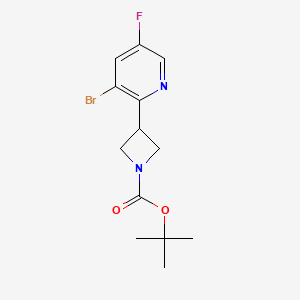
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester is an organic compound with a complex structure It features a bromine atom, a phenyl group, and an ethyl ester functional group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of 1-phenyl-cyclohexane, followed by oxidation to introduce the keto group. The final step involves esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-oxo-1-phenyl-cyclohexane carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Oxo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the bromine atom.
3-Bromo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the keto group.
Propriétés
Formule moléculaire |
C15H17BrO3 |
|---|---|
Poids moléculaire |
325.20 g/mol |
Nom IUPAC |
ethyl 3-bromo-4-oxo-1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17BrO3/c1-2-19-14(18)15(11-6-4-3-5-7-11)9-8-13(17)12(16)10-15/h3-7,12H,2,8-10H2,1H3 |
Clé InChI |
SFLPOCDMLNCXLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(=O)C(C1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-iodo-5-phenyl-furo[2,3-d]pyrimidine](/img/structure/B8402762.png)





![1-{4-[(4-methoxypiperidin-1-yl)methyl]phenyl}-N-methylmethanamine](/img/structure/B8402806.png)
![1-Bromo-2-fluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8402808.png)


